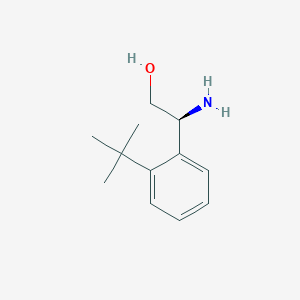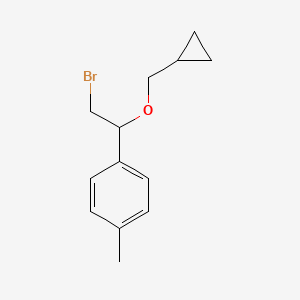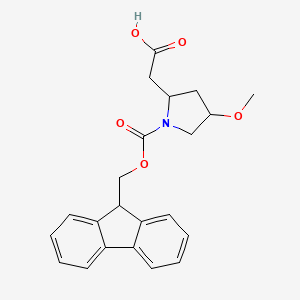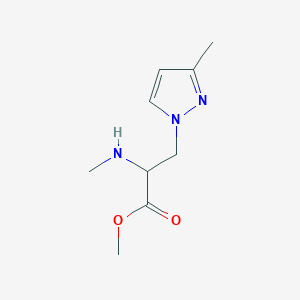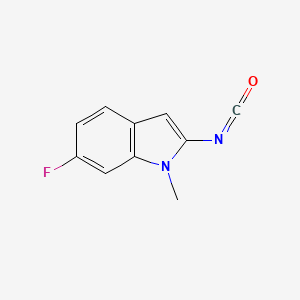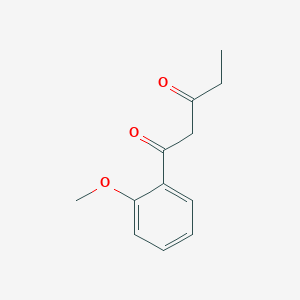
1-(2-Methoxyphenyl)pentane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)pentane-1,3-dione is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pentane-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)pentane-1,3-dione can be synthesized through various methods. One common approach involves the monoallylation and benzylation of dicarbonyl compounds with alcohols, catalyzed by cationic cobalt (III) compounds . This method does not require any additives and affords regioselective products. The reaction proceeds via η3-allyl complex formation or ally ether intermediate, with the alkylation taking place via the ether intermediate.
Industrial Production Methods: Industrial production methods for this compound typically involve the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methoxyphenyl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group and other substituents on the phenyl ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyphenyl)pentane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyphenyl)pentane-1,3-dione involves its interaction with molecular targets and pathways within biological systems The compound can form complexes with metal ions and participate in redox reactions, influencing various biochemical processes
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Hydroxyphenyl)pentane-1,3-dione
- 1-(2-Methylphenyl)pentane-1,3-dione
- 1-(2-Ethoxyphenyl)pentane-1,3-dione
Comparison: 1-(2-Methoxyphenyl)pentane-1,3-dione is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The methoxy group can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)pentane-1,3-dione |
InChI |
InChI=1S/C12H14O3/c1-3-9(13)8-11(14)10-6-4-5-7-12(10)15-2/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
MUVYRUNOZKTLGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CC(=O)C1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


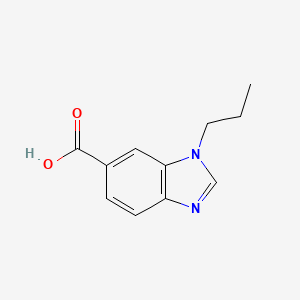


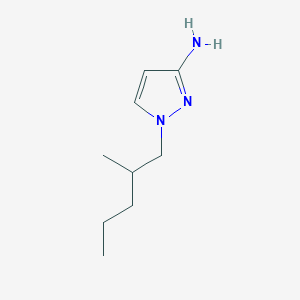
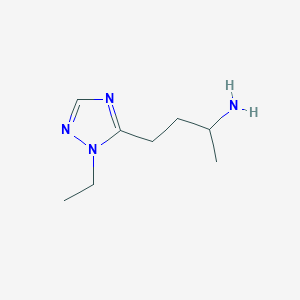

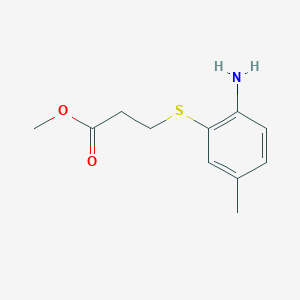

![2-Amino-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13620362.png)
